N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE
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Overview
Description
N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE is a complex organic compound characterized by the presence of multiple iodine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiolate or amine nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiolate nucleophiles can yield thiophenol derivatives .
Scientific Research Applications
N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodophenyl derivatives such as:
3-Iodophenol: An aromatic compound with a single iodine atom.
4-Iodophenol: Another iodophenyl derivative with different substitution patterns.
Uniqueness
N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE is unique due to its complex structure, which includes multiple iodine atoms and aromatic rings. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(3-iodophenyl)-4-[4-[(3-iodophenyl)carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18I2N2O3/c27-19-3-1-5-21(15-19)29-25(31)17-7-11-23(12-8-17)33-24-13-9-18(10-14-24)26(32)30-22-6-2-4-20(28)16-22/h1-16H,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIXNQBHPYLONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18I2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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